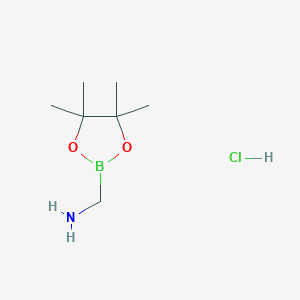

Aminomethylboronic acid pinacol ester hydrochloride

Description

Properties

IUPAC Name |

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BNO2.ClH/c1-6(2)7(3,4)11-8(5-9)10-6;/h5,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIQFIKOPWDOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298689-75-5 | |

| Record name | Aminomethylboronic acid pinacol ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminomethylboronic acid pinacol ester hydrochloride typically involves the reaction of aminomethylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions are generally mild, and the process can be carried out at room temperature. The resulting product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of aminomethylboronic acid pinacol ester hydrochloride may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Aminomethylboronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.

Substitution: The boronic ester group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis:

- Medicinal Chemistry:

- Catalysis:

- Biological Applications:

Case Study 1: Catalytic Protodeboronation

A study highlighted the catalytic protodeboronation of pinacol boronic esters using AMBEH. This process allows for formal anti-Markovnikov hydromethylation of alkenes, showcasing its utility in synthesizing complex organic compounds like methoxy-protected Δ8-THC and cholesterol .

Case Study 2: Development of Boron-Containing Drugs

Research into boron-containing drugs has demonstrated that AMBEH can serve as a critical intermediate in synthesizing compounds with anticancer properties. Its ability to selectively target cancer cells while minimizing effects on healthy cells positions it as a promising candidate for new therapeutic agents .

Mechanism of Action

The mechanism of action of aminomethylboronic acid pinacol ester hydrochloride involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with palladium, leading to the formation of new carbon-carbon bonds . This process is facilitated by the presence of a base, which activates the boronic ester for the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares aminomethylboronic acid pinacol ester hydrochloride with structurally related boronic acid pinacol ester hydrochlorides, focusing on substituents, solubility, reactivity, and applications:

Key Findings:

Solubility Trends: Pinacol esters universally exhibit better solubility in organic solvents compared to parent boronic acids. For example, phenylboronic acid pinacol ester shows 10–20× higher solubility in chloroform than phenylboronic acid . Substituents like -NH₂CH₂- (aminomethyl) further enhance solubility in polar solvents (e.g., DMF) due to increased polarity .

Reactivity Differences: Aminomethyl derivatives undergo in situ hydrolysis during coupling (), whereas methyl-substituted analogs (e.g., 3-amino-4-methyl) require harsher oxidative conditions (NaIO₄) for deprotection . Ortho-substituted analogs (e.g., 2-aminophenyl) exhibit slower coupling rates due to steric hindrance .

Biological Applications: Aminomethyl derivatives are prioritized in protease inhibitor design (e.g., bortezomib analogs) due to their ability to mimic peptide substrates . Dimethylaminomethyl variants () are used in kinase inhibitors with improved selectivity against off-targets .

Biological Activity

Aminomethylboronic acid pinacol ester hydrochloride (CAS Number: 298689-75-5) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a boronic ester functional group that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H16BNO2.HCl |

| Molecular Weight | 193.479 g/mol |

| Purity | 95% |

| Functional Groups | Alkyl |

| SMILES | Cl.CC1(C)OB(CN)OC1(C)C |

The biological activity of aminomethylboronic acid pinacol ester hydrochloride primarily stems from its ability to interact with various biological targets, particularly enzymes involved in cellular signaling and metabolic pathways. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in drug design to inhibit specific enzymes.

Inhibition of Penicillin-Binding Proteins (PBPs)

Recent studies have shown that aminomethylboronic acid pinacol ester hydrochloride acts as an inhibitor of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. This inhibition can lead to bactericidal effects, making it a candidate for antibiotic development. The structure-activity relationship (SAR) studies indicate that modifications to the boronic acid moiety can enhance inhibitory potency against specific PBPs .

Biological Applications

- Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains, including those resistant to traditional antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis by targeting PBPs .

- Cancer Research : In cancer biology, aminomethylboronic acid derivatives have been explored for their potential as therapeutic agents. They may inhibit specific kinases involved in tumor growth and proliferation, offering a pathway for developing targeted cancer therapies .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of proteases and other metabolic enzymes, which are often overactive in various diseases, including cancer and metabolic disorders .

Case Study 1: Antibacterial Efficacy

A study published in Frontiers in Microbiology investigated the antibacterial properties of aminomethylboronic acid derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a novel antibacterial agent.

Case Study 2: Cancer Cell Line Studies

Research conducted on various cancer cell lines demonstrated that aminomethylboronic acid pinacol ester hydrochloride inhibited cell proliferation through the modulation of key signaling pathways such as PI3K/Akt/mTOR. These findings suggest its role as a potent anti-cancer agent with the ability to induce apoptosis in malignant cells .

Q & A

Q. How is aminomethylboronic acid pinacol ester hydrochloride utilized in Suzuki-Miyaura coupling reactions?

This compound serves as a key reagent in Suzuki-Miyaura coupling, enabling carbon-carbon bond formation. Methodologically, the reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like THF or DMF. Critical parameters include maintaining anhydrous conditions and optimizing temperature (often 60–80°C) to prevent boronic ester decomposition. Post-reaction, purification via column chromatography is recommended to isolate biaryl products .

Q. What are the optimal storage conditions to ensure compound stability?

The compound should be stored at 2–8°C in a tightly sealed, moisture-free container. Prolonged exposure to ambient temperature or humidity can lead to hydrolysis of the boronic ester moiety, reducing reactivity. Evidence suggests that storage at 0–6°C further enhances stability for analogs like 3-aminophenylboronic acid pinacol ester .

Q. How can researchers safely handle this compound given its hazards?

Safety protocols include:

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use in a fume hood to avoid inhalation (H335).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Hazard codes (Xi, H315-H319-H335) indicate risks of skin/eye irritation and respiratory sensitization .

Advanced Research Questions

Q. What methodological challenges arise in protodeboronation of primary alkyl boronic esters, and how can they be addressed?

Protodeboronation of unactivated primary alkyl boronic esters remains underdeveloped due to slow kinetics and competing side reactions. A radical-based approach using photoinitiation (e.g., visible light with eosin Y) or transition-metal catalysts (e.g., Cu or Fe complexes) can enhance efficiency. For example, radical chain propagation facilitates formal anti-Markovnikov hydromethylation of alkenes, critical in synthesizing natural products like (−)-Δ8-THC .

Q. How can UV-vis spectroscopy monitor H₂O₂-dependent reactions involving this compound?

When reacting with H₂O₂, the boronic ester converts to a phenolic derivative (e.g., 4-nitrophenol), detectable via UV-vis. Key steps:

- Prepare a 100 µM solution in pH 7.27 buffer.

- Track absorbance at 405 nm (new peak) and 290 nm (decreasing boronic ester peak).

- Calibrate using standard curves for quantitative H₂O₂ detection .

Table 1 : Spectral changes during H₂O₂ reaction

| Time (min) | Absorbance (290 nm) | Absorbance (405 nm) |

|---|---|---|

| 0 | 0.85 | 0.00 |

| 30 | 0.42 | 0.58 |

Q. How do conflicting kinetic data in H₂O₂ reactions under varying pH conditions reconcile?

Discrepancies arise from pH-dependent boronic ester reactivity. At neutral pH (7.27), the reaction proceeds via nucleophilic attack by H₂O₂, while acidic conditions (pH < 6) favor boronic acid protonation, slowing kinetics. Adjusting pH to 8–9 accelerates the reaction but risks ester hydrolysis. Methodologically, buffer selection (e.g., phosphate vs. Tris) and real-time pH monitoring are critical .

Q. What radical mechanisms are implicated in photoinduced decarboxylative borylation using pinacol esters?

Visible light (450 nm) initiates a radical chain by cleaving N-hydroxyphthalimide (NHP) esters, generating alkyl radicals. These react with bis(catecholato)diboron (B₂cat₂) to form boronic esters. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.